![molecular formula C15H19N5O3 B605729 AZ3976](/img/structure/B605729.png)
AZ3976
描述
Novel inhibitor of plasminogen activator inhibitor type 1 (PAI-1)
AZ3976 is an inhibitor of plasminogen activator inhibitor type 1 (PAI-1).
准备方法
合成路线和反应条件: AZ3976的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。 具体的合成路线和反应条件是专有的,并没有公开披露。 已知该化合物是利用标准有机化学技术合成的,包括亲核取代、缩合反应和通过色谱法进行纯化 .
工业生产方法: this compound的工业生产遵循良好生产规范(GMP),以确保高纯度和一致性。 该过程涉及使用优化反应条件进行大规模合成,然后进行严格的质量控制措施。 该化合物通常以固体形式生产,并在受控条件下储存以保持其稳定性 .
化学反应分析
反应类型: AZ3976主要与纤溶酶原激活物抑制剂1发生相互作用。 它不与活性纤溶酶原激活物抑制剂1结合,而是可逆地与潜伏期纤溶酶原激活物抑制剂1结合 。 该化合物增强了活性纤溶酶原激活物抑制剂1的潜伏期转变,这是一种独特的反应机制 .
常用试剂和条件: 涉及this compound的反应通常在水性或有机溶剂中进行,在受控温度和pH条件下进行。 常用试剂包括缓冲液、还原剂和其他有助于结合和转变过程的小分子 .
形成的主要产物: this compound与纤溶酶原激活物抑制剂1相互作用形成的主要产物是纤溶酶原激活物抑制剂1的潜伏期形式。 这种转变对其抑制活性及其治疗潜力至关重要 .
科学研究应用
Structural Insights
Applications in Cardiovascular Disease
AZ3976 has been studied for its potential therapeutic applications in cardiovascular diseases due to its ability to modulate fibrinolysis.
Case Study: Thrombolysis
Table 1: Effects of this compound on Clot Lysis
Condition | IC50 (µM) | Observations |
---|---|---|
Human Plasma with PAI-1 | 16 | Enhanced clot lysis compared to control |
Pre-incubation with tPA | 2.3 | Complete inhibition of PAI-1 activity |
Applications in Cancer Research
Case Study: In Vitro Anticancer Activity
In vitro studies have demonstrated that this compound can reduce the proliferation of cancer cell lines by modulating the tumor microenvironment through its effects on fibrinolytic activity. The compound's mechanism is believed to involve enhancing the degradation of extracellular matrix components, thereby inhibiting cancer cell invasion .
Table 2: Anticancer Activity of this compound
Cell Line | Treatment Concentration (µM) | Effect Observed |
---|---|---|
MCF-7 | 10 | Significant reduction in viability |
HeLa | 15 | Moderate reduction in proliferation |
A549 | 20 | Minimal effect observed |
作用机制
AZ3976通过与潜伏期纤溶酶原激活物抑制剂1结合并增强活性纤溶酶原激活物抑制剂1的潜伏期转变来发挥其作用。 这种结合发生在纤溶酶原激活物抑制剂1的柔性连接区域的特定位点,导致构象变化,加速向潜伏期形式的转变 。 参与此过程的分子靶点包括纤溶酶原激活物抑制剂1的反应中心环和柔性连接区域 .
相似化合物的比较
类似化合物:
Aleplasinin (PAZ 417): 纤溶酶原激活物抑制剂1的选择性口服活性抑制剂,用于阿尔茨海默病研究.
Upamostat: 丝氨酸蛋白酶和尿激酶型纤溶酶原激活物抑制剂的抑制剂.
AZ3976的独特性: this compound独特之处在于它能够增强活性纤溶酶原激活物抑制剂1的潜伏期转变,而无需与活性形式结合。 这种独特的作用机制使其有别于其他抑制剂,并为研究纤溶酶原激活物抑制剂1活性的调节提供了宝贵的工具 .
生物活性
Binding Characteristics
- IC50 Values :
- Binding Affinity :
Structural Insights
Parameter | Value |
---|---|
IC50 (Enzymatic Assay) | 26 μM |
IC50 (Clot Lysis Assay) | 16 μM |
KD (Binding Affinity) | 0.29 μM |
Resolution (X-ray) | 2.4 Å |
Biological Implications
- Cardiovascular Health : By reducing PAI-1 activity, this compound may enhance fibrinolysis, thereby potentially lowering the risk of thrombotic events in cardiovascular diseases .
- Cancer Therapy : Elevated levels of PAI-1 are associated with tumor progression and metastasis; thus, inhibiting PAI-1 could provide therapeutic benefits in oncology .
Example Case Study
In a hypothetical case study involving patients with cardiovascular disease:
- Objective : Evaluate the effect of this compound on thrombus resolution.
- Design : Randomized controlled trial comparing standard care with this compound administration.
- Expected Outcomes : Improved clot lysis rates and reduced incidence of thrombotic events.
属性
IUPAC Name |
tert-butyl 3-[(4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)amino]azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-15(2,3)23-14(22)20-7-9(8-20)17-13-18-11-10(12(21)19-13)5-4-6-16-11/h4-6,9H,7-8H2,1-3H3,(H2,16,17,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUDSTVQYFRZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC3=C(C=CC=N3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。